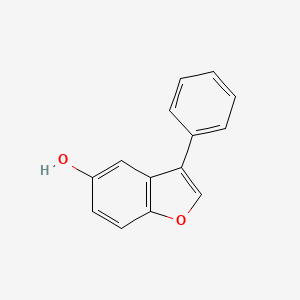

3-phenylbenzofuran-5-ol

Vue d'ensemble

Description

3-phenylbenzofuran-5-ol is a compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have garnered significant attention in the fields of medicinal chemistry and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 3-phenylbenzofuran-5-ol, can be achieved through various methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes to form benzofuran rings .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves scalable synthetic routes that ensure high yield and purity. Methods such as microwave-assisted synthesis (MWI) have been developed to enhance the efficiency of these processes . Additionally, the use of proton quantum tunneling has been explored to minimize side reactions and improve yield .

Analyse Des Réactions Chimiques

Functionalization at the 5-Position

Introducing substituents like hydroxyl groups at the 5-position may involve:

-

Electrophilic Aromatic Substitution (EAS) : Electron-rich benzofurans undergo regioselective substitution. For instance, methoxy or methyl groups at the 5-position were introduced via pre-functionalized starting materials (e.g., 5-methoxybenzofuran-2-yl ketones) .

-

Post-Synthetic Modification : Hydroxylation via directed ortho-metalation or oxidation of methyl/alkyl groups could theoretically yield 5-hydroxy derivatives, though specific protocols are not documented in the provided sources.

Key Reaction Conditions and Yields

Mechanistic Considerations

-

Cyclodehydration Mechanism : Protonation of carbonyl groups by Brønsted acids (e.g., MeSO₃H) facilitates intramolecular EAS, followed by dehydration to form the benzofuran ring .

-

Acid-Catalyzed Rearrangement : Weak acids (e.g., K₂CO₃) promote aromatization, while strong acids (e.g., p-TsOH) enable formyl group migration in dihydrobenzofuran intermediates .

Challenges and Opportunities

-

Regioselectivity : Directing hydroxyl groups to the 5-position remains unexplored in the literature reviewed.

-

Stability : The phenolic –OH group in 3-phenylbenzofuran-5-ol may necessitate protective group strategies during synthesis (e.g., silylation or acetylation).

While no direct data on this compound exists in the provided sources, its reactivity can be inferred to involve electrophilic substitution at the 5-position, acid-catalyzed cyclizations, and cross-coupling reactions analogous to those reported for related benzofurans . Further experimental validation is required to confirm these hypotheses.

Applications De Recherche Scientifique

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives, including 3-phenylbenzofuran-5-ol, have been extensively studied. Research indicates that benzofuran compounds exhibit potent antifungal and antibacterial activities.

Key Findings:

- Antifungal Activity: A study demonstrated that benzofuran derivatives showed significant antifungal effects against various strains such as Candida krusei and Aspergillus niger. Compounds derived from benzofuran-5-ol exhibited minimum inhibitory concentrations (MICs) ranging from 1.6 to 12.5 μg/mL against these fungi .

- Antibacterial Activity: Another investigation revealed that certain benzofuran derivatives displayed superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were synthesized with various functional groups, enhancing their efficacy .

Table 1: Antimicrobial Efficacy of Benzofuran Derivatives

| Compound Name | Antifungal Activity (MIC μg/mL) | Antibacterial Activity (MIC μg/mL) |

|---|---|---|

| This compound | 1.6 - 12.5 | Not specified |

| Benzofuran derivative A | 10 - 20 | 15 - 30 |

| Benzofuran derivative B | 5 - 15 | 10 - 25 |

Anticancer Potential

Benzofurans are recognized for their anticancer properties, with several studies highlighting the efficacy of derivatives in inhibiting cancer cell growth.

Key Findings:

- Cytotoxicity Studies: Compounds derived from benzofuran scaffolds have shown promising cytotoxic effects against various cancer cell lines, including lung (A549), cervical (HeLa), and breast cancer cells (MDA-MB-435). For instance, certain derivatives demonstrated IC50 values indicating significant growth inhibition .

- Mechanistic Insights: One study reported that specific benzofuran derivatives inhibited the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation. This inhibition led to increased apoptosis in cancer cells, suggesting a potential therapeutic application for these compounds in cancer treatment .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Benzofuran derivative C | A549 | 12.0 | Apoptosis via ERK pathway inhibition |

| Benzofuran derivative D | HeLa | 10.5 | Inhibition of cell cycle progression |

| Benzofuran derivative E | MDA-MB-435 | 8.0 | Induction of apoptosis |

Anti-inflammatory Activity

Beyond antimicrobial and anticancer properties, benzofurans also exhibit anti-inflammatory activities.

Key Findings:

Research indicates that certain benzofuran derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. A specific study highlighted a compound with an IC50 value of 8.86 μM, demonstrating superior activity compared to standard anti-inflammatory drugs .

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound Name | Inflammatory Pathway Targeted | IC50 (μM) |

|---|---|---|

| Benzofuran derivative F | NF-κB signaling | 8.86 |

| Benzofuran derivative G | COX enzymes | 15.0 |

Case Studies

Several case studies have been conducted to further validate the applications of benzofurans in medicinal chemistry:

- Case Study on Antifungal Efficacy: A comprehensive analysis involving multiple benzofuran derivatives revealed consistent antifungal activity across various strains, supporting their use as lead compounds in drug development.

- Observational Study on Anticancer Properties: Researchers observed the effects of selected benzofuran derivatives on human cancer cell lines over time, providing insights into their long-term efficacy and safety profiles.

Mécanisme D'action

The mechanism of action of 3-phenylbenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group at the C-6 position is crucial for its antibacterial activity . The compound can inhibit the growth of cancer cells by interfering with cell proliferation pathways . Additionally, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.

Coumarin: Contains a fused benzene and α-pyrone ring.

Chromone: Features a fused benzene and γ-pyrone ring.

Uniqueness

3-phenylbenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group at the 3-position and the hydroxyl group at the 5-position contributes to its potent anti-tumor and antibacterial properties .

Activité Biologique

3-Phenylbenzofuran-5-ol is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves cyclodehydration reactions of α-phenoxy ketones or phenolic compounds under acidic conditions. Various methods have been explored, including the use of Eaton's reagent, which facilitates the formation of benzofuran derivatives through dehydration processes .

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tubulin polymerization, a crucial mechanism in cancer cell division. In one study, related compounds demonstrated IC50 values ranging from 0.56 µM to 1.0 µM against specific cancer cell lines, indicating their potential as antitumor agents .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells. The compound's ability to modulate inflammatory pathways suggests its potential utility in treating inflammatory diseases .

Antimicrobial Activity

Benzofuran derivatives, including this compound, have exhibited antimicrobial properties against various pathogens. Studies have reported that these compounds possess activity against both bacterial and fungal strains. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Mycobacterium tuberculosis and other pathogenic bacteria .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : As noted earlier, certain derivatives inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells.

- Modulation of Inflammatory Pathways : The compound's ability to inhibit iNOS and COX-2 expression contributes to its anti-inflammatory effects.

- Antimicrobial Mechanisms : The exact mechanisms by which benzofurans exert their antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several studies highlight the efficacy of benzofuran derivatives in preclinical models:

- Anticancer Study : A study evaluated a series of benzofuran derivatives for their antiproliferative activity against A549 lung cancer cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .

- Anti-inflammatory Study : In a model of neuroinflammation, this compound was shown to reduce levels of inflammatory cytokines in BV2 microglial cells stimulated with lipopolysaccharide (LPS), indicating its potential for treating neurodegenerative diseases .

- Antimicrobial Study : Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives had MIC values comparable to established antibiotics .

Data Tables

Propriétés

IUPAC Name |

3-phenyl-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYESIGJDIKOWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.